molecular formula C18H21NO2 B5439171 N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide

N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide

Cat. No. B5439171
M. Wt: 283.4 g/mol
InChI Key: PYVDEAGZKWFFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide is a chemical compound that belongs to the class of benzamides. It is also known as DMPEB and has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide involves its interaction with various molecular targets in the body. In neuroscience, DMPEB binds to the dopamine transporter and inhibits its reuptake activity, leading to increased dopamine release in the brain. In cancer research, DMPEB has been found to inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its molecular targets and the specific research application. In neuroscience, DMPEB has been shown to increase the release of dopamine in the brain, which may have implications for the treatment of addiction and other neurological disorders. In cancer research, DMPEB has been found to inhibit the growth and proliferation of cancer cells, which may have implications for cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide in lab experiments include its potential applications in various scientific research fields, its well-defined chemical structure, and its availability from commercial sources. The limitations of using DMPEB in lab experiments include its potential toxicity and the need for further research to fully understand its pharmacological properties.

Future Directions

There are several future directions for the research on N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide. One direction is to further investigate its potential applications in neuroscience, cancer research, and drug development. Another direction is to explore its pharmacological properties and potential side effects in more detail. Additionally, the development of new analogs and derivatives of DMPEB may lead to the discovery of more potent and selective compounds for various research applications.

Synthesis Methods

The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide involves the reaction of 3-methoxybenzoic acid with 1-(3,4-dimethylphenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using a column chromatography technique.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug development. In neuroscience, DMPEB has been shown to modulate the activity of the dopamine transporter and increase the release of dopamine in the brain, which may have implications for the treatment of addiction and other neurological disorders. In cancer research, DMPEB has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug development, DMPEB has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-12-8-9-15(10-13(12)2)14(3)19-18(20)16-6-5-7-17(11-16)21-4/h5-11,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVDEAGZKWFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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